Oxalic Acid-(1,2-13C2)

Bioanalysis LC-MS/MS Primary Hyperoxaluria

Oxalic Acid-(1,2-13C2) is a stable isotope-labeled analog of oxalic acid, wherein both carbon atoms at the 1 and 2 positions are enriched with the non-radioactive carbon-13 (¹³C) isotope. This dual-site labeling yields a molecular mass shift of +2 Da (M+2) relative to the unlabeled compound , making it a critical internal standard and tracer for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications.

Molecular Formula C2H2O4
Molecular Weight 92.020 g/mol
Cat. No. B12383238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic Acid-(1,2-13C2)
Molecular FormulaC2H2O4
Molecular Weight92.020 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O
InChIInChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i1+1,2+1
InChIKeyMUBZPKHOEPUJKR-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalic Acid-(1,2-13C2): Technical Specifications and Baseline Characteristics for Procurement


Oxalic Acid-(1,2-13C2) is a stable isotope-labeled analog of oxalic acid, wherein both carbon atoms at the 1 and 2 positions are enriched with the non-radioactive carbon-13 (¹³C) isotope . This dual-site labeling yields a molecular mass shift of +2 Da (M+2) relative to the unlabeled compound , making it a critical internal standard and tracer for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications . Commercially, it is supplied as a dihydrate solid with a specified isotopic purity of ≥99 atom% ¹³C and a chemical purity assay of 99% .

Why Oxalic Acid-(1,2-13C2) Cannot Be Interchanged with Unlabeled Oxalic Acid or Other Analogs


Generic substitution with unlabeled oxalic acid or single-labeled (¹³C₁) variants fails due to fundamental differences in analytical utility. Unlabeled oxalic acid is indistinguishable from endogenous analyte in complex matrices like plasma or urine, preventing accurate quantification via LC-MS/MS [1]. Single-labeled analogs introduce a +1 Da mass shift, which is suboptimal for minimizing spectral overlap and matrix effects compared to the +2 Da shift of the (1,2-¹³C₂) compound, a critical factor for achieving the 15-20% accuracy and precision acceptance criteria required in regulated bioanalysis [1][2]. Furthermore, the specific dual-site labeling is essential for tracking both carbon atoms through metabolic pathways, enabling unambiguous flux analysis that is impossible with unlabeled or singly-labeled compounds [3].

Quantitative Differentiation of Oxalic Acid-(1,2-13C2): Evidence-Based Advantages Over Comparators


Regulatory-Compliant Quantification in Clinical Trials vs. Unlabeled Oxalic Acid

In a validated LC-MS/MS assay for plasma oxalate quantification, using Oxalic Acid-(1,2-13C2) as the internal standard enabled a quantitation range of 0.500-50.0 µg/mL (5.55-555 µmol/L). The method met rigorous regulatory acceptance criteria with accuracy and precision within 15% (20% at the LLOQ) [1]. Unlabeled oxalic acid cannot be used as an internal standard for itself as it would be indistinguishable from the analyte, making accurate, matrix-effect-corrected quantification impossible [1].

Bioanalysis LC-MS/MS Primary Hyperoxaluria

Enabling Differential Diagnosis via Isotopic Absorption Testing vs. Endogenous Oxalate

A ¹³C₂-oxalate absorption test differentiated between metabolic and hyperabsorptive hyperoxaluria in calcium oxalate stone formers. Following a standardized 50 mg dose of [¹³C₂]oxalic acid, patients with recurrent stones exhibited a significantly higher mean intestinal oxalate absorption (9.2 ± 5.1%) compared to healthy volunteers (6.7 ± 3.9%), with hyperabsorption defined as >10% [1]. Unlabeled oxalate cannot be used for this purpose as it is indistinguishable from endogenous oxalate [1].

Nephrology Urolithiasis Stable Isotope Breath Test

Superior Analytical Performance (M+2 Mass Shift) vs. Deuterated (D) Internal Standards

¹³C-labeled internal standards are generally preferred over deuterium-labeled analogs due to superior stability and chromatographic co-elution . Oxalic Acid-(1,2-13C2) introduces a +2 Da mass shift (M+2), which provides better separation from the natural M+1 isotope peak of the unlabeled analyte, minimizing isotopic interference compared to a +1 Da shift [1]. Deuterium-labeled internal standards can suffer from hydrogen-deuterium exchange under certain storage or assay conditions, leading to quantification errors, whereas ¹³C-¹³C bonds are stable .

Analytical Chemistry LC-MS/MS Internal Standard Selection

Verifiable Isotopic Enrichment for High-Precision Quantitation vs. Vendor Specification

Independent verification using Electrolytic IVER-MS technology confirmed the isotopic purity of a test batch of oxalic acid-¹³C₂ to be 99.50 ± 0.02 atom% ¹³C (n=10), surpassing the vendor-specified minimum of 99 atom% [1]. This quantitative verification at the 0.1 atom% level ensures suitability for applications requiring high-precision isotope ratio measurements [1].

Isotope Ratio Mass Spectrometry Quality Control Certified Reference Materials

Enabling Metabolic Flux Analysis (MFA) via Dual ¹³C Labeling vs. Single-Labeled Tracers

The specific 1,2-¹³C₂ labeling enables unambiguous tracking of both carbon atoms through metabolic pathways via NMR and MS, a prerequisite for metabolic flux analysis (MFA) [1]. In a human study, inhalation of ¹³C₂-ethylene glycol resulted in urinary excretion of 0.10±0.12% of the dose as ¹³C₂-oxalic acid, demonstrating the feasibility of tracing metabolic conversion of a precursor to oxalate using the dual-label [2]. Unlabeled or singly-labeled (¹³C₁) tracers would not provide the same level of positional information or the ability to distinguish exogenously derived oxalate from endogenous pools [1].

Metabolomics Metabolic Flux Analysis Stable Isotope Resolved Metabolomics

Validated Recovery and Method Precision in Biological Matrices vs. Expected Bioanalytical Performance

In a validated LC-MS method, oxalate and its ¹³C₂-labeled internal standard co-eluted at 1.2 minutes. The method demonstrated a mean recovery of 95%, with imprecision <6% and bias <3% at three concentration levels (166, 880, and 1720 µmol/L) [1]. This performance is enabled by the near-identical physicochemical properties of the ¹³C₂-labeled compound, which compensates for matrix effects and recovery losses, ensuring high-quality data [1].

Method Validation LC-MS/MS Matrix Effects

Oxalic Acid-(1,2-13C2): Best-Fit Application Scenarios for Scientific Procurement


Clinical Trial Biomarker Quantification in Primary Hyperoxaluria

Oxalic Acid-(1,2-13C2) is the definitive internal standard for LC-MS/MS assays quantifying plasma oxalate in clinical trials for primary hyperoxaluria (PH). Its use enabled a validated assay with a range of 0.500-50.0 µg/mL, meeting regulatory criteria of <15% precision and accuracy, and was successfully deployed in the lumasiran clinical trial program [1]. This makes it a critical procurement item for CROs and clinical labs running PH studies.

Non-Invasive Diagnostic Test Development for Hyperoxaluria

This compound enables the ¹³C₂-oxalate absorption test, a non-invasive diagnostic tool to differentiate between metabolic and hyperabsorptive hyperoxaluria. The test has established reference ranges, with healthy volunteers absorbing 6.7±3.9% of an oral 50 mg dose and stone-forming patients absorbing 9.2±5.1% [1]. Its use of a stable (non-radioactive) isotope allows for repeated testing, a key advantage for longitudinal studies and therapeutic monitoring [1].

Metabolic Flux Analysis (MFA) of Oxalate Biosynthesis

For researchers investigating the metabolic origins of endogenous oxalate, the 1,2-¹³C₂ labeling pattern is essential. It allows for the precise tracing of carbon atoms through pathways like glyoxylate metabolism using NMR and MS techniques [1]. This enables the calculation of metabolic fluxes and the determination of how much urinary oxalate is derived from various precursors (e.g., ascorbate, glycolate), a level of analysis impossible with unlabeled or single-labeled tracers [2].

High-Precision Isotope Dilution Mass Spectrometry (IDMS)

Oxalic Acid-(1,2-13C2) is the reference material of choice for isotope dilution mass spectrometry (IDMS) of oxalate in complex matrices. Its verified high isotopic purity (99.50±0.02 atom% ¹³C) ensures accuracy in calculating the endogenous analyte concentration [1]. The M+2 mass shift provides clear spectral separation from the natural abundance M+1 peak of unlabeled oxalate, minimizing measurement bias and enabling precise quantification in urine, plasma, and cell culture samples [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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